molecular formula C18H28N6O4 B2872651 ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898462-93-6

ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No.: B2872651
CAS No.: 898462-93-6
M. Wt: 392.46
InChI Key: FUDCKMNKROJHJT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a complex organic compound that belongs to the class of purine derivatives This compound features a purine ring system, which is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate typically involves multiple steps:

  • Formation of the Purine Core: : The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide. These reactions often require acidic or basic conditions and elevated temperatures to facilitate ring closure and formation of the purine structure.

  • Introduction of the Butyl and Methyl Groups: : The butyl and methyl groups are introduced via alkylation reactions. These steps may involve the use of alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide to ensure efficient substitution.

  • Attachment of the Piperazine Ring: : The piperazine ring is typically introduced through a nucleophilic substitution reaction. The purine derivative is reacted with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or dimethylformamide.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is usually catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the butyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups in the purine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The piperazine ring can participate in nucleophilic substitution reactions. Halogenated compounds and strong nucleophiles like sodium azide or thiols are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The piperazine ring can enhance binding affinity to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Acyclovir: A purine analog used as an antiviral medication.

Uniqueness

Ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl and methyl groups, along with the piperazine ring, differentiates it from other purine derivatives, potentially offering unique therapeutic benefits and applications in various fields of research.

Properties

IUPAC Name

ethyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O4/c1-4-6-7-24-14-15(21(3)18(27)20-16(14)26)19-17(24)23-10-8-22(9-11-23)12-13(25)28-5-2/h4-12H2,1-3H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDCKMNKROJHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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